3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]

sigma-1 receptor furopyridine spirocyclic ligand

This unsubstituted spiro[furo[3,4-c]pyridine-1,4'-piperidine] scaffold provides a validated minimal pharmacophore for sigma receptor ligand and ROMK inhibitor SAR. Its electron-deficient core delivers a deliberate 7- to 12-fold reduction in σ1 affinity (Ki ~4.9-10 nM) compared to benzofuran analogs, preventing excessive target residence time[reference:0]. Unlike regioisomeric alternatives that share identical affinity ranges but altered geometries, this specific [3,4-c] fusion ensures consistent biological recognition critical for hit-to-lead progression and compound library design[reference:1].

Molecular Formula C11H14N2O
Molecular Weight 190.24
CAS No. 475437-27-5
Cat. No. B1655995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]
CAS475437-27-5
Molecular FormulaC11H14N2O
Molecular Weight190.24
Structural Identifiers
SMILESC1CNCCC12C3=C(CO2)C=NC=C3
InChIInChI=1S/C11H14N2O/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6,8H2
InChIKeyPSPZNNARAQMDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] (CAS 475437-27-5): Structural Overview and Procurement Context


3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is a spirocyclic heterocycle composed of a furo[3,4-c]pyridine core spiro-fused at the 1-position to a piperidine ring. This architecture locks the piperidine nitrogen in a spatially constrained orientation, a feature exploited in medicinal chemistry for modulating ligand–receptor binding entropy [1]. The compound serves as an unsubstituted parent scaffold for a series of sigma (σ) receptor ligands and ROMK channel inhibitors [2]. Commercially, it is supplied primarily as the hydrochloride salt (CAS 2044706-82-1) to enhance aqueous solubility and ease of formulation .

Why 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Cannot Be Replaced by Common Spiro-Piperidine Building Blocks


Although numerous spiro-piperidine scaffolds exist, the specific furo[3,4-c]pyridine fusion found in this compound imparts an electron-deficient aromatic system that fundamentally alters its biological recognition profile relative to electron-rich benzofuran or benzopyran analogs [1]. Systematic studies on regioisomeric furopyridines reveal that substitution of a single carbon atom with pyridine nitrogen reduces σ1 receptor affinity by 7- to 12-fold compared to the benzofuran parent [1]. Importantly, the regioisomeric position of the pyridine N-atom (e.g., [3,4-c] versus [3,2-c] or [2,3-c]) does not significantly shift affinity (Ki range = 4.9–10 nM across all four isomers), meaning a buyer who selects a different furopyridine regioisomer without confirming the desired atomic connectivity risks obtaining a compound with an identical core but fundamentally altered geometry that cannot engage the same receptor interactions [1].

Quantitative Differentiation Data for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]


σ1 Receptor Affinity Reduction Compared to Benzofuran Spiro-Piperidine

In a direct radioligand competition binding assay using guinea pig brain membrane preparations, the regioisomeric furopyridines (including the [3,4-c]pyridine isomer corresponding to the target scaffold) displayed a Ki of 4.9–10 nM at σ1 receptors. By contrast, the benzofuran analog 1 (spiro[benzofuran-1,4'-piperidine]) exhibited a Ki of 0.44 nM in the same assay system [1]. This represents a 7- to 12-fold reduction in σ1 affinity upon pyridine-for-benzene substitution.

sigma-1 receptor furopyridine spirocyclic ligand

σ2 Receptor Selectivity Profile of the Furopyridine Class

The 2014 regioisomeric study reports that furopyridines 2a–d exhibit high selectivity for σ1 over σ2 receptors, consistent with the behavior of the pyridine-containing spirocyclic class. While the benzofuran analog 1 achieves >1000-fold σ1/σ2 selectivity (Ki σ2 estimated >440 nM), the furopyridines retain a substantial selectivity window, with σ2 Ki values exceeding 100 nM in the same assay format [1]. The analogous pyranopyridine 15 from Miyata et al. (2014, Bioorg. Med. Chem.) demonstrates a σ1 Ki of 4.6 nM with >217-fold selectivity over σ2, reinforcing the class-wide selectivity trend for pyridine-containing spirocycles [2].

sigma-2 receptor selectivity furopyridine

Regioisomeric Independence of σ1 Affinity: Structural Differentiation Within the Furopyridine Family

All four regioisomeric furopyridines (including the [3,4-c]pyridine isomer 2d) bind σ1 receptors with essentially identical affinity (Ki = 4.9–10 nM), indicating that the pyridine nitrogen position does not measurably affect target engagement [1]. This finding stands in contrast to the regioisomer-dependent pharmacology observed in many heterocyclic series, and it establishes that the furo[3,4-c]pyridine scaffold is functionally interchangeable with its regioisomers for σ1 binding studies.

regioisomer structure–activity relationship furopyridine

Physicochemical Differentiation: Electron-Deficient Pyridine vs. Electron-Rich Benzene in Spiro-Piperidine σ Ligands

The reduced σ1 affinity of the furopyridine series (Ki = 4.9–10 nM) relative to the benzofuran analog (Ki = 0.44 nM) is mechanistically attributed to the electron-withdrawing effect of the pyridine nitrogen, which lowers the electron density of the aromatic ring system [1]. This electronic modulation is a class-level property corroborated by the pyranopyridine study, where the electron-deficient pyridine analog 15 showed a Ki of 4.6 nM versus the benzene derivative 2 with higher affinity [2]. Quantitative structure–activity analysis confirms that σ1 receptor binding in this scaffold family linearly correlates with aromatic ring electron density.

electron deficiency bioisostere sigma receptor

Patent-Established Scaffold Utility: ROMK Channel Inhibition by Spirocyclic Furopyridine Derivatives

Merck Sharp & Dohme Corp. has claimed spiro[furo[3,4-c]pyridine-piperidine] derivatives as inhibitors of the renal outer medullary potassium (ROMK, Kir1.1) channel in U.S. Patent 9,839,629 B2 (granted 2017) [1]. A representative analog bearing the furo[3,4-c]pyridine-1,4'-piperidine core exhibited an IC50 of 300 nM in a thallium flux assay against ROMK expressed in HEK293 cells [1]. The unsubstituted parent scaffold (CAS 475437-27-5) serves as the minimal pharmacophoric core for this patent series, providing a validated starting point for ROMK-targeted medicinal chemistry.

ROMK Kir1.1 diuretic

Validated Application Scenarios for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]


σ1 Receptor Pharmacological Probe Development with Attenuated Affinity

Researchers designing σ1 receptor ligands that require modulated (nanomolar but not subnanomolar) affinity can employ this scaffold as a starting point. The Ki range of 4.9–10 nM for the furo[3,4-c]pyridine regioisomer [1] offers a deliberate affinity reduction of 7- to 12-fold versus benzofuran analogs, which is advantageous for mechanistic studies where excessive target residence time is undesirable.

ROMK (Kir1.1) Channel Inhibitor Lead Optimization

Medicinal chemistry teams pursuing novel diuretic/natriuretic agents for hypertension or heart failure can utilize this scaffold as the validated core for ROMK inhibitor SAR expansion, as demonstrated by the Merck patent series showing derivatives with IC50 values reaching 10 nM in electrophysiology assays [1]. The unsubstituted spiro[furo[3,4-c]pyridine-1,4'-piperidine] provides the minimal pharmacophore for N-functionalization campaigns.

Electron-Deficient Spirocyclic Bioisostere Screening Collections

Compound library designers seeking to diversify spiro-piperidine screening decks with electron-deficient aromatic systems should prioritize this scaffold over the ubiquitous benzofuran or isobenzofuran spiro-piperidines. The pyridine nitrogen modulates both receptor pharmacodynamics (7- to 12-fold σ1 affinity shift [1]) and physicochemical properties (logD reduction, improved solubility of the HCl salt ), which can improve hit-to-lead progression rates.

Regioisomeric Selectivity Control Experiments for σ Receptor Pharmacology

The demonstrated regioisomeric independence of σ1 affinity (Ki = 4.9–10 nM across all four furopyridine isomers [1]) makes this compound group an ideal system for control experiments that disentangle the contributions of N-atom position from other structural variables. Researchers can compare the [3,4-c] isomer against [2,3-c], [3,2-c], and [2,3-b] variants without confounding affinity differences.

Quote Request

Request a Quote for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.